![molecular formula C24H18FN3O2 B249338 4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B249338.png)
4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide
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Overview
Description
4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide exhibits a range of biochemical and physiological effects. These include the induction of apoptosis, inhibition of angiogenesis, and modulation of various signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the main limitations of this compound is its poor solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research of 4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide. These include:
1. Further studies to elucidate the mechanism of action of this compound and its potential as an anticancer agent.
2. Development of new formulations to improve the solubility of this compound and make it easier to work with in lab experiments.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Exploration of the use of this compound in combination with other drugs to enhance its anticancer activity.
5. Investigation of the potential of this compound as a diagnostic tool for cancer detection.
Conclusion:
In conclusion, 4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is a chemical compound that has shown promising results in various fields of research, particularly in the area of cancer treatment. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for other diseases. The development of new formulations to improve its solubility and ease of use in lab experiments is also an area of interest.
Synthesis Methods
The synthesis of 4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves the reaction of 5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenylamine with 4-cyanobenzoyl chloride and 2-fluorobenzoic acid in the presence of a base. The reaction proceeds under mild conditions and yields a high purity product.
Scientific Research Applications
4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been extensively studied for its potential applications in various fields of research. One of the main areas of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
Product Name |
4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide |
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Molecular Formula |
C24H18FN3O2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C24H18FN3O2/c1-3-15-6-9-22-21(11-15)28-24(30-22)17-7-4-14(2)20(12-17)27-23(29)18-8-5-16(13-26)10-19(18)25/h4-12H,3H2,1-2H3,(H,27,29) |
InChI Key |
OTURQPGVJKNYCO-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=C(C=C4)C#N)F |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=C(C=C4)C#N)F |
Origin of Product |
United States |
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